molecular formula C11H17ClN2 B1283850 4-Butylbenzimidamide hydrochloride CAS No. 29147-98-6

4-Butylbenzimidamide hydrochloride

Cat. No. B1283850
CAS RN: 29147-98-6
M. Wt: 212.72 g/mol
InChI Key: PRLHVXKHKAROHU-UHFFFAOYSA-N
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Description

The compound "4-Butylbenzimidamide hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various synthetic methods and characterizations of related butyl-containing aromatic compounds, which may share some synthetic or structural similarities with the target compound. These papers provide insights into the synthesis of tert-butyl-hydroxylated compounds, polyimides with tert-butyl side groups, and various other butyl-substituted aromatic derivatives .

Synthesis Analysis

The synthesis of butyl-substituted aromatic compounds is a common theme in the provided papers. For instance, a short synthesis of tert-butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde is described, using an HBr-DMSO system as an effective oxidant . Another paper discusses the synthesis of polyimides with tert-butyl side groups, which are synthesized via polycondensation . Additionally, the synthesis of various 4-benzylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives is reported, with characterization using spectral data . These methods could potentially be adapted for the synthesis of 4-Butylbenzimidamide hydrochloride by incorporating the appropriate functional groups and core structures.

Molecular Structure Analysis

The molecular structures of butyl-substituted compounds are characterized using various spectroscopic methods. For example, the crystal structure of a bis(phthalimidophenoxy)-di-tert-butylbenzene derivative is discussed, indicating strong intermolecular interactions and good packing ability . The dimagnesiated aromatic compound 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene is characterized by NMR spectroscopy, suggesting the existence of oligomeric structures . These studies provide a foundation for understanding the structural aspects of butyl-substituted aromatic compounds, which could be relevant to the structure of 4-Butylbenzimidamide hydrochloride.

Chemical Reactions Analysis

The papers describe various chemical reactions involving butyl-substituted aromatic compounds. For instance, the iodination of methyl 4-tri-n-butylstannylbenzoate and related compounds is studied, providing insights into halogenation reactions . The synthesis and characterization of a Schiff base, t-butyl-2-(4-hydroxy-3-methoxybenzylidene)hydrazine carboxylate, include experimental and theoretical investigations of its reactivity . These reactions could inform the chemical behavior of 4-Butylbenzimidamide hydrochloride in similar contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of butyl-substituted aromatic compounds are extensively studied. The novel polyimides mentioned exhibit low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures . The potentiometric titrations of some triazolone derivatives in non-aqueous solvents provide data on acidity and pKa values, which are important for understanding the physical properties of these compounds . These properties are crucial for predicting the behavior of 4-Butylbenzimidamide hydrochloride in various environments.

Safety and Hazards

4-Butylbenzimidamide hydrochloride is classified as having acute toxicity, both oral and dermal, according to the Safety Data Sheet . It is used in laboratory chemicals and the manufacture of chemical compounds .

properties

IUPAC Name

4-butylbenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.ClH/c1-2-3-4-9-5-7-10(8-6-9)11(12)13;/h5-8H,2-4H2,1H3,(H3,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLHVXKHKAROHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butylbenzimidamide hydrochloride

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